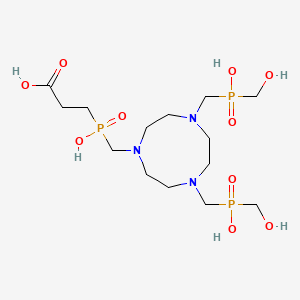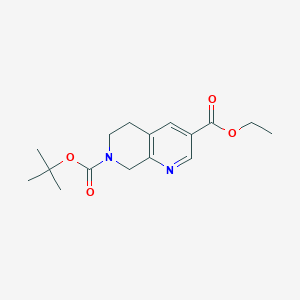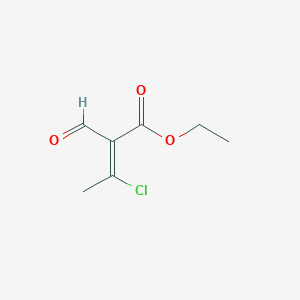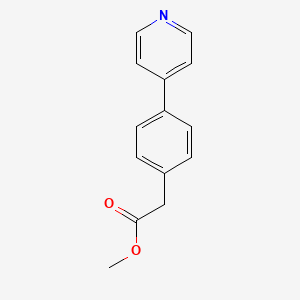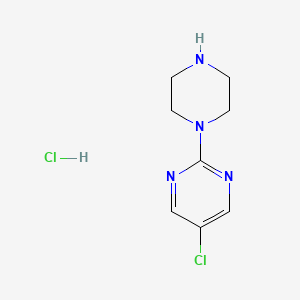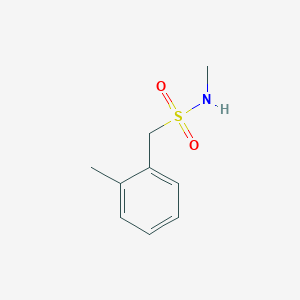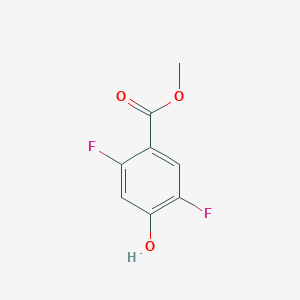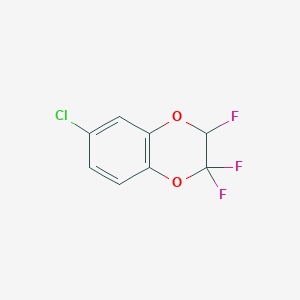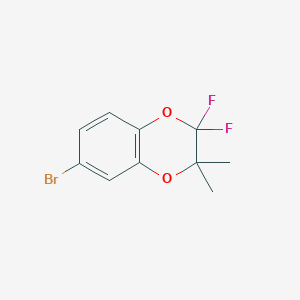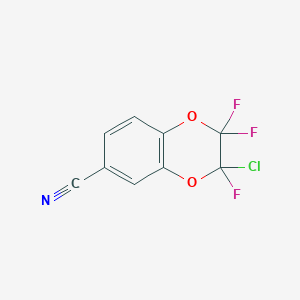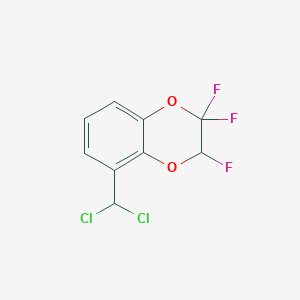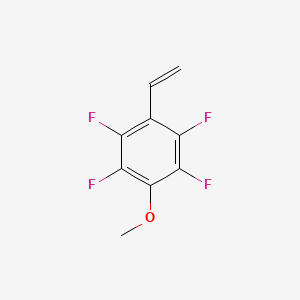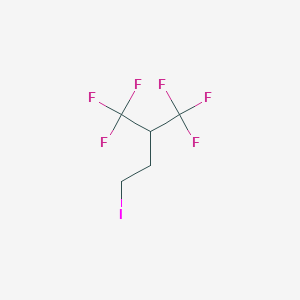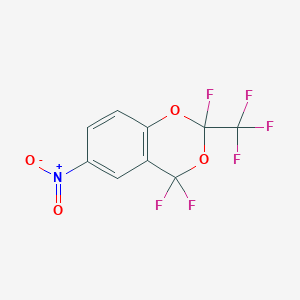
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan is a synthetic organic compound characterized by the presence of multiple fluorine atoms, a nitro group, and a benzodioxan ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan typically involves multiple steps, starting from commercially available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the benzodioxan ring.
Fluorination: Incorporation of fluorine atoms using reagents like Selectfluor or elemental fluorine under controlled conditions.
Cyclization: Formation of the benzodioxan ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a pharmaceutical agent.
Medicine: Potential use in drug development for its unique chemical properties.
Industry: Use in materials science for the development of new materials with specific properties.
作用机制
The mechanism of action of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
相似化合物的比较
Similar Compounds
2,4,4-Trifluoro-6-nitro-1,3-benzodioxan: Lacks the trifluoromethyl group.
2,4,4-Trifluoro-2-(trifluoromethyl)-1,3-benzodioxan: Lacks the nitro group.
6-Nitro-2-(trifluoromethyl)-1,3-benzodioxan: Lacks the trifluoromethyl group at the 4-position.
Uniqueness
The presence of both the nitro group and multiple fluorine atoms in 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan makes it unique, potentially imparting distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2,4,4-trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO4/c10-7(11)5-3-4(16(17)18)1-2-6(5)19-9(15,20-7)8(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPAKCUULBXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
